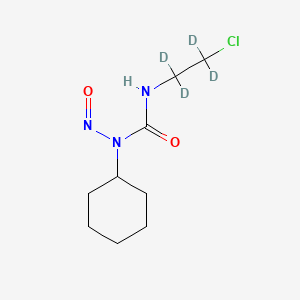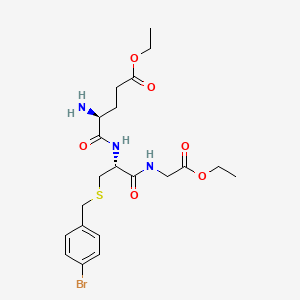
Clencyclohexerol-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clencyclohexerol-d10 is a deuterium-labeled analog of Clencyclohexerol. It is a stable isotope-labeled compound with the molecular formula C14H10D10Cl2N2O2 and a molecular weight of 329.29. This compound is primarily used in scientific research for quantitative analysis and structural identification due to its deuterated structure, which provides more accurate spectral data .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clencyclohexerol-d10 involves the incorporation of deuterium atoms into the Clencyclohexerol molecule. The process typically includes the following steps:
Deuteration of Cyclohexanol: Cyclohexanol is treated with deuterium oxide (D2O) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms, forming deuterated cyclohexanol.
Formation of this compound: The deuterated cyclohexanol is then reacted with 4-amino-3,5-dichlorobenzyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium oxide and specialized catalysts is essential for efficient deuteration.
Chemical Reactions Analysis
Types of Reactions
Clencyclohexerol-d10 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Clencyclohexerol-d10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard for quantitative analysis and structural identification.
Pharmacokinetic Studies: Helps in studying the metabolic pathways and pharmacokinetics of drugs by serving as a tracer.
Biological Research: Used in studies involving enzyme regulation and receptor binding due to its β-agonist properties.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Clencyclohexerol-d10 acts as a β-agonist, similar to its non-deuterated counterpart Clencyclohexerol. It binds to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Clencyclohexerol: The non-deuterated analog of Clencyclohexerol-d10, used for similar applications but without the benefits of deuterium labeling.
Clenbuterol: Another β-agonist with similar pharmacological effects but different structural properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and more accurate spectral data for analytical purposes. This makes it particularly valuable in research settings where precise measurements are crucial .
Properties
IUPAC Name |
4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2/i1D2,2D2,3D2,4D2,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLKXDTRUWFDL-AJHFZFCKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585646.png)



![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)


